Val-Tyr-Val

Description

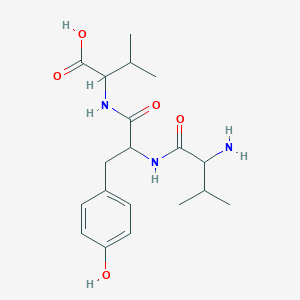

Structure

3D Structure

Properties

CAS No. |

17355-22-5 |

|---|---|

Molecular Formula |

C19H29N3O5 |

Molecular Weight |

379.5 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoic acid |

InChI |

InChI=1S/C19H29N3O5/c1-10(2)15(20)18(25)21-14(9-12-5-7-13(23)8-6-12)17(24)22-16(11(3)4)19(26)27/h5-8,10-11,14-16,23H,9,20H2,1-4H3,(H,21,25)(H,22,24)(H,26,27)/t14-,15-,16-/m0/s1 |

InChI Key |

ZNGPROMGGGFOAA-JYJNAYRXSA-N |

SMILES |

CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)C)C(=O)O)N |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](C(C)C)C(=O)O)N |

Canonical SMILES |

CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)C)C(=O)O)N |

Other CAS No. |

17355-22-5 |

sequence |

VYV |

Origin of Product |

United States |

Foundational & Exploratory

Val-Tyr-Val Tripeptide: A Technical Guide for Researchers

An In-depth Technical Guide on the Structure, Properties, and Experimental Protocols of the Val-Tyr-Val Tripeptide.

This technical guide provides a comprehensive overview of the tripeptide this compound (VYV), intended for researchers, scientists, and drug development professionals. The document details its chemical structure, physicochemical properties, and potential biological significance, alongside detailed experimental protocols for its synthesis, purification, and characterization.

Core Structure and Identification

The this compound tripeptide is a sequence of three amino acids: Valine, Tyrosine, and Valine, linked by peptide bonds.[1][2][3][4] Its structure is characterized by the presence of two hydrophobic valine residues flanking a central aromatic tyrosine residue.

Chemical Structure:

Key Identifiers:

| Identifier | Value |

| IUPAC Name | (2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoic acid[3] |

| Molecular Formula | C19H29N3O5[3][5] |

| Molecular Weight | 379.45 g/mol [5][6] |

| CAS Number | 17355-22-5[5][6] |

| Sequence | VYV |

Physicochemical Properties

The physicochemical properties of this compound are influenced by its constituent amino acids. The hydrophobic nature of the two valine residues is contrasted by the polar phenolic hydroxyl group of the central tyrosine.

Summary of Physicochemical Properties:

| Property | Value | Source |

| Appearance | Off-white to tan crystalline solid | [5][6] |

| Boiling Point | 708.0 ± 60.0 °C (Predicted) | [5] |

| Density | 1.207 ± 0.06 g/cm³ (Predicted) | [5] |

| pKa (Predicted) | 3.31 ± 0.10 | [5] |

| Solubility | Slightly soluble in methanol. Its hydrophilic nature suggests some solubility in aqueous solutions. | [5][7] |

| Storage Temperature | -20°C | [5][6] |

Note: Many of the specific quantitative properties for this compound are predicted and not experimentally determined in the available literature.

Biological and Pharmacological Profile

The biological role of this compound is not extensively characterized in the literature. It is generally referred to as a metabolite and is utilized as a building block in peptide synthesis for drug development and in cosmetic formulations.[2][4][7] The presence of a tyrosine residue suggests potential for UV absorption, which can be relevant in analytical applications.[7]

While direct evidence for this compound's activity is limited, studies on similar peptides offer insights into its potential roles:

-

Potential to Mimic Natural Peptides: Its structure allows for the design of novel pharmaceuticals that may target specific biological pathways.[7]

-

Gut-Liver Axis Modulation (Inferred): A related tetrapeptide, Val-Val-Tyr-Pro (VVYP), has demonstrated protective effects against non-alcoholic steatohepatitis by modulating the gut microbiota and the gut-liver axis.[2] This suggests that peptides containing the Val-Tyr motif may have roles in metabolic regulation.

-

Neurological Activity (Inferred): A synthetic tripeptide, Glu-Val-Trp, has been shown to protect PC12 cells from toxicity by activating the Nerve Growth Factor (NGF) signaling pathway.[8] This indicates that small peptides can have neuroprotective effects, a potential area of investigation for this compound.

Potential Signaling Pathway Involvement

Based on the activities of similar peptides, a hypothetical signaling pathway for a this compound-like peptide with neurotrophic activity could involve the activation of receptor tyrosine kinases, leading to downstream signaling cascades.

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and characterization of this compound are provided below. These protocols are based on standard methodologies for peptide chemistry.

Solid-Phase Peptide Synthesis (SPPS) of this compound

The Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is a common and effective method for the solid-phase synthesis of peptides.[1][9]

Objective: To synthesize the this compound tripeptide on a solid support resin.

Materials and Reagents:

-

Fmoc-Val-Wang resin

-

Fmoc-Tyr(tBu)-OH

-

Fmoc-Val-OH

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure®

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water (H₂O)

-

Diethyl ether

Experimental Workflow:

Procedure:

-

Resin Swelling: Swell Fmoc-Val-Wang resin in DMF in a reaction vessel for 30 minutes.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add a 20% solution of piperidine in DMF to the resin and agitate for 5 minutes.

-

Drain the solution.

-

Repeat the piperidine treatment for 15 minutes.

-

Wash the resin thoroughly with DMF (5 times).

-

-

Amino Acid Coupling (Tyrosine):

-

In a separate vial, dissolve Fmoc-Tyr(tBu)-OH (3 equivalents), DIC (3 equivalents), and OxymaPure® (3 equivalents) in DMF.

-

Add the activated amino acid solution to the resin.

-

Agitate for 1-2 hours at room temperature.

-

Wash the resin with DMF (3 times).

-

-

Fmoc Deprotection: Repeat step 2.

-

Amino Acid Coupling (Valine):

-

In a separate vial, dissolve Fmoc-Val-OH (3 equivalents), DIC (3 equivalents), and OxymaPure® (3 equivalents) in DMF.

-

Add the activated amino acid solution to the resin.

-

Agitate for 1-2 hours at room temperature.

-

Wash the resin with DMF (3 times).

-

-

Final Fmoc Deprotection: Repeat step 2.

-

Cleavage and Deprotection:

-

Wash the peptide-resin with DCM (5 times) and dry under vacuum.

-

Add a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) to the resin.

-

Agitate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

-

Peptide Precipitation:

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

-

Dry the crude peptide under vacuum.

-

Purification by Preparative High-Performance Liquid Chromatography (HPLC)

Objective: To purify the crude this compound peptide to a high degree of homogeneity.[10]

Materials and Reagents:

-

Crude this compound peptide

-

HPLC-grade water

-

HPLC-grade acetonitrile (B52724) (ACN)

-

Trifluoroacetic acid (TFA)

-

Preparative C18 HPLC column

Procedure:

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.

-

Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.

-

-

Sample Preparation: Dissolve the crude peptide in a minimal amount of Mobile Phase A.

-

HPLC Conditions:

-

Column: Preparative C18 column (e.g., 10 µm particle size, 250 x 21.2 mm).

-

Flow Rate: 10-20 mL/min.

-

Detection: UV at 220 nm and 280 nm.

-

Gradient: A linear gradient from 5% to 45% Mobile Phase B over 30-40 minutes is a good starting point for optimization.

-

-

Fraction Collection: Collect fractions corresponding to the major peptide peak.

-

Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC.

-

Lyophilization: Pool the pure fractions and lyophilize to obtain the purified this compound peptide as a white powder.

Characterization

Objective: To confirm the identity and purity of the synthesized this compound peptide.

4.3.1. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the peptide and to confirm its amino acid sequence through fragmentation analysis.

Instrumentation: Electrospray Ionization Mass Spectrometry (ESI-MS).

Procedure:

-

Dissolve a small amount of the purified peptide in a suitable solvent (e.g., 50% acetonitrile in water with 0.1% formic acid).

-

Infuse the sample into the ESI-MS instrument.

-

Acquire the mass spectrum in positive ion mode. The expected [M+H]⁺ ion for this compound is at m/z 380.2.

-

Perform tandem MS (MS/MS) on the [M+H]⁺ ion to obtain fragmentation data. The fragmentation pattern will show characteristic b- and y-ions that confirm the this compound sequence.

Expected MS/MS Fragmentation:

4.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the structure of the peptide and to ensure the correct stereochemistry of the amino acids. A known ¹³C NMR spectrum for this compound is available for comparison.[11]

Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher).

Procedure:

-

Dissolve the purified peptide in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

-

Acquire ¹H and ¹³C NMR spectra.

-

Assign the peaks to the corresponding protons and carbons in the this compound structure. 2D NMR techniques such as COSY, HSQC, and HMBC can be used to aid in the assignment.

Conclusion

The this compound tripeptide, while not extensively studied for its specific biological activities, holds potential in various research and development areas due to its unique structure combining hydrophobic and aromatic residues. This guide provides a foundational understanding of its properties and detailed protocols for its synthesis and characterization, enabling further investigation into its potential therapeutic applications. Future research should focus on elucidating its specific biological functions and its interactions with cellular signaling pathways.

References

- 1. benchchem.com [benchchem.com]

- 2. Val-Val-Tyr-Pro protects against non-alcoholic steatohepatitis in mice by modulating the gut microbiota and gut-liver axis activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C19H29N3O5 | CID 7015710 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound - 17355-22-5 | VulcanChem [vulcanchem.com]

- 5. Cas 17355-22-5,this compound | lookchem [lookchem.com]

- 6. This compound crystalline 17355-22-5 [sigmaaldrich.com]

- 7. chemimpex.com [chemimpex.com]

- 8. A synthetic snake-venom-based tripeptide (Glu-Val-Trp) protects PC12 cells from MPP+ toxicity by activating the NGF-signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 10. Isolation of high-purity peptide Val-Val-Tyr-Pro from Globin Peptide using MCI gel column combined with high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound(17355-22-5) 13C NMR spectrum [chemicalbook.com]

Val-Tyr-Val chemical formula and molecular weight

An in-depth analysis of the tripeptide Val-Tyr-Val (valyl-tyrosyl-valine) is crucial for researchers in biochemistry, pharmacology, and drug development. This document provides a technical overview of its fundamental chemical properties, a hypothetical experimental workflow for its synthesis and analysis, and a conceptual signaling pathway for its study.

Core Chemical Properties

The tripeptide this compound is formed through the linkage of three amino acids: L-valine, L-tyrosine, and a second L-valine, via peptide bonds. The formation of these two bonds results in the elimination of two water molecules.

Quantitative Data Summary

A summary of the key quantitative data for this compound and its constituent amino acids is presented below.

| Property | Valine (Val) | Tyrosine (Tyr) | This compound (V-Y-V) |

| Chemical Formula | C₅H₁₁NO₂[1] | C₉H₁₁NO₃[2][3] | C₁₉H₂₉N₃O₅[4][5][6][7] |

| Molecular Weight | 117.15 g/mol [8][9] | 181.19 g/mol [3][10][11] | 379.45 g/mol [6][7] |

| CAS Number | 72-18-4[1] | 60-18-4[2] | 17355-22-5[4][5] |

Experimental Protocols

A standard method for the synthesis of this compound is the Solid-Phase Peptide Synthesis (SPPS), followed by purification and analysis.

Solid-Phase Peptide Synthesis (SPPS) of this compound

-

Resin Preparation : Start with a pre-loaded Wang resin with the first amino acid (L-valine) attached.

-

Deprotection : Remove the Fmoc (fluorenylmethyloxycarbonyl) protecting group from the N-terminus of the resin-bound valine using a 20% piperidine (B6355638) solution in dimethylformamide (DMF).

-

Washing : Thoroughly wash the resin with DMF to remove excess piperidine and the cleaved Fmoc group.

-

Coupling (Tyrosine) : Activate the next amino acid, Fmoc-Tyr(tBu)-OH, using a coupling reagent like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and a base such as DIPEA (N,N-diisopropylethylamine) in DMF. Add this solution to the resin and allow it to react to form the peptide bond. The tert-butyl (tBu) group protects the hydroxyl group of the tyrosine side chain.

-

Washing : Wash the resin with DMF to remove unreacted reagents.

-

Repeat Deprotection and Coupling (Valine) : Repeat the deprotection and washing steps to remove the Fmoc group from the newly added tyrosine. Then, couple the final amino acid, Fmoc-Val-OH, using the same activation and washing procedure.

-

Final Deprotection : Remove the N-terminal Fmoc group from the final valine.

-

Cleavage and Side-Chain Deprotection : Treat the resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane), to cleave the peptide from the resin and remove the tBu protecting group from the tyrosine side chain.

-

Precipitation and Purification : Precipitate the crude peptide in cold diethyl ether, centrifuge to collect the peptide, and then purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Analysis : Confirm the identity and purity of the final product using mass spectrometry to verify the molecular weight and analytical HPLC.

Visualizations

Experimental Workflow: Synthesis and Analysis

The following diagram illustrates a typical workflow for the solid-phase synthesis and subsequent analysis of this compound.

Caption: Workflow for this compound synthesis and analysis.

Conceptual Signaling Pathway Investigation

To investigate the biological activity of this compound, a logical workflow can be designed to test its effects on a hypothetical cell signaling pathway, such as a MAPK (Mitogen-Activated Protein Kinase) cascade.

Caption: Logical workflow for studying peptide bioactivity.

References

- 1. Valine [webbook.nist.gov]

- 2. Tyrosine [webbook.nist.gov]

- 3. Tyrosine (data page) - Wikipedia [en.wikipedia.org]

- 4. This compound - 17355-22-5 | VulcanChem [vulcanchem.com]

- 5. This compound | C19H29N3O5 | CID 7015710 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 17355-22-5 [chemicalbook.com]

- 7. Cas 17355-22-5,this compound | lookchem [lookchem.com]

- 8. L-Valine | C5H11NO2 | CID 6287 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Valine (CAS 72-18-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 10. GSRS [precision.fda.gov]

- 11. L-Tyrosine | C9H11NO3 | CID 6057 - PubChem [pubchem.ncbi.nlm.nih.gov]

Valine-Tyrosine-Valine (VYV): A Technical Guide for Researchers

An In-depth Whitepaper on the Synthesis, Properties, and Potential Biological Significance of the Tripeptide Val-Tyr-Val

This technical guide provides a comprehensive overview of the tripeptide Valine-Tyrosine-Valine (VYV), catering to researchers, scientists, and professionals in drug development. This document details the peptide's physicochemical properties, provides a detailed methodology for its chemical synthesis, and explores its current and potential applications based on existing literature.

Physicochemical Properties of Valine-Tyrosine-Valine

The this compound tripeptide is composed of two valine residues and one tyrosine residue. Its fundamental properties are summarized in the table below, derived from established chemical databases.[1][2] These properties are crucial for its handling, characterization, and use in experimental settings.

| Property | Value | Source |

| IUPAC Name | (2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoic acid | --INVALID-LINK-- |

| Molecular Formula | C₁₉H₂₉N₃O₅ | --INVALID-LINK-- |

| Molecular Weight | 379.45 g/mol | --INVALID-LINK-- |

| Canonical SMILES | CC(C)--INVALID-LINK--N--INVALID-LINK--O)C(=O)N--INVALID-LINK--C)C(=O)O)N | --INVALID-LINK-- |

| CAS Number | 17355-22-5 | --INVALID-LINK-- |

| Appearance | Crystalline, off-white to tan solid | --INVALID-LINK-- |

| Storage Temperature | -20°C | --INVALID-LINK-- |

| Purity (Typical) | ≥98% (TLC), ≥98.0% (HPLC) | --INVALID-LINK-- |

Synthesis of Valine-Tyrosine-Valine

The chemical synthesis of this compound is most efficiently achieved through Solid-Phase Peptide Synthesis (SPPS). This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. The following section outlines a representative protocol using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Experimental Protocol for Fmoc-Based Solid-Phase Peptide Synthesis of VYV

This protocol is a generalized procedure and may require optimization based on the specific resin and coupling reagents used.

Materials:

-

Fmoc-Val-OH

-

Fmoc-Tyr(tBu)-OH (Side chain protected)

-

Rink Amide resin

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine (B6355638) solution (20% in DMF)

-

Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Cleavage cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5)

-

Diethyl ether

-

Acetonitrile

-

Purified water

Procedure:

-

Resin Preparation: Swell the Rink Amide resin in DMF in a reaction vessel.

-

First Amino Acid (Valine) Loading:

-

Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF.

-

Wash the resin thoroughly with DMF and DCM.

-

Couple the first amino acid, Fmoc-Val-OH, to the resin using HBTU and DIPEA in DMF. Allow the reaction to proceed for 2 hours.

-

Wash the resin to remove excess reagents.

-

-

Chain Elongation (Tyrosine and Valine Coupling):

-

Deprotection: Remove the Fmoc group from the resin-bound valine by treating with 20% piperidine in DMF.

-

Washing: Wash the resin with DMF and DCM.

-

Coupling of Tyrosine: Activate Fmoc-Tyr(tBu)-OH with HBTU and DIPEA in DMF and add to the resin. Agitate for 2 hours.

-

Washing: Wash the resin with DMF and DCM.

-

Deprotection: Remove the Fmoc group from the newly added tyrosine.

-

Washing: Wash the resin with DMF and DCM.

-

Coupling of Valine: Couple the final amino acid, Fmoc-Val-OH, using the same activation and coupling procedure.

-

Washing: Wash the resin with DMF and DCM.

-

-

Final Deprotection: Remove the N-terminal Fmoc group with 20% piperidine in DMF.

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry.

-

Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the tBu side-chain protecting group from tyrosine.

-

Precipitate the crude peptide in cold diethyl ether.

-

-

Purification and Analysis:

-

Dissolve the crude peptide in a water/acetonitrile mixture.

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Verify the identity and purity of the final product by mass spectrometry and analytical HPLC.

-

Known Applications and Potential Biological Roles

While extensive research on the specific biological functions of the this compound tripeptide is limited, existing literature points towards its use in analytical applications and suggests potential therapeutic roles based on the activities of structurally similar peptides.

Analytical Applications

This compound is commercially available and has been utilized as a component in standard protein and peptide mixtures for the calibration and validation of high-performance liquid chromatography (HPLC) systems.[2] It has also been employed as an internal standard for the quantification of other peptides in biological matrices, such as urine, using liquid chromatography-mass spectrometry (LC-MS).[3]

Potential Biological Activities

Direct evidence for the biological activity of this compound is not abundant in the current scientific literature. However, studies on peptides containing the Val-Tyr motif suggest potential areas for future investigation.

Angiotensin-Converting Enzyme (ACE) Inhibition:

The dipeptide Val-Tyr (VY) has been identified as an inhibitor of Angiotensin-Converting Enzyme (ACE), a key enzyme in the renin-angiotensin system that regulates blood pressure. Molecular docking studies have explored the interaction of Val-Tyr with the active site of ACE. This suggests that the larger tripeptide, this compound, may also exhibit ACE inhibitory activity. Further research is warranted to investigate this potential antihypertensive effect.

Modulation of the Gut-Liver Axis:

A recent study on the tetrapeptide Val-Val-Tyr-Pro (VVYP) demonstrated its protective effects against non-alcoholic steatohepatitis (NASH) in a mouse model.[4] VVYP was found to modulate the gut microbiota and inhibit inflammatory pathways in the gut-liver axis.[4] Given the structural similarity, it is plausible that this compound could exert similar beneficial effects on gut health and liver metabolism.

Quantitative Analysis of this compound

Accurate quantification of this compound in biological samples or during synthesis is crucial for research and development. The gold-standard technique for this is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).

Experimental Protocol for LC-MS/MS Quantification

This protocol provides a general framework for the quantitative analysis of this compound.

Sample Preparation:

-

Protein Precipitation: For biological samples (e.g., plasma, tissue homogenates), precipitate proteins by adding a threefold volume of cold acetonitrile.

-

Centrifugation: Centrifuge the samples to pellet the precipitated proteins.

-

Supernatant Collection: Collect the supernatant containing the peptide.

-

Drying and Reconstitution: Dry the supernatant under a stream of nitrogen and reconstitute in a mobile phase-compatible solvent.

LC-MS/MS Analysis:

-

Chromatographic Separation:

-

Column: Use a C18 reverse-phase column.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: Develop a suitable gradient from low to high percentage of mobile phase B to ensure optimal separation of this compound from other sample components.

-

-

Mass Spectrometry Detection:

-

Ionization Mode: Use positive electrospray ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Identify the precursor ion ([M+H]⁺) for this compound (m/z 380.2).

-

Determine the optimal product ions for quantification and qualification through fragmentation analysis.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of a this compound analytical standard.

-

Quantify the amount of this compound in the samples by comparing their peak areas to the standard curve.

Conclusion and Future Directions

The tripeptide Valine-Tyrosine-Valine is a well-characterized molecule with established analytical applications. While direct evidence of its biological functions is currently limited, the known activities of the closely related Val-Tyr dipeptide and Val-Val-Tyr-Pro tetrapeptide suggest promising avenues for future research, particularly in the areas of cardiovascular health and metabolic diseases. The experimental protocols outlined in this guide provide a solid foundation for researchers to synthesize, purify, and quantify this compound, facilitating further exploration of its potential therapeutic applications. Future studies should focus on in vitro and in vivo assays to definitively characterize the bioactivity of this intriguing tripeptide.

References

- 1. This compound | C19H29N3O5 | CID 7015710 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ≥98% (TLC), suitable for HPLC | Sigma-Aldrich [sigmaaldrich.com]

- 3. CAS 17355-22-5: L-Valyl-L-tyrosyl-L-valine | CymitQuimica [cymitquimica.com]

- 4. Val-Val-Tyr-Pro protects against non-alcoholic steatohepatitis in mice by modulating the gut microbiota and gut-liver axis activation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Role of Val-Tyr-Val (VYV): A Technical Guide for Researchers

Abstract

Val-Tyr-Val (VYV) is a tripeptide consisting of valine, tyrosine, and valine residues.[1] As a metabolite, its precise biological functions are an emerging area of research. This technical guide synthesizes the current understanding of VYV, drawing parallels from structurally similar peptides to elucidate its potential roles in metabolic regulation, particularly as an inhibitor of key enzymes such as Angiotensin-Converting Enzyme (ACE) and Dipeptidyl Peptidase-IV (DPP-IV). Furthermore, this document explores its potential antioxidant and anti-inflammatory properties. Detailed experimental protocols for investigating these activities are provided, alongside structured data for comparative analysis and visualizations of relevant biological pathways.

Introduction

Peptides derived from dietary proteins or endogenous protein turnover are increasingly recognized for their bioactive properties, acting as signaling molecules that can modulate physiological processes. The tripeptide this compound (VYV) is one such metabolite.[1] While direct research on VYV is limited, the well-documented activities of its constituent dipeptide, Val-Tyr (VY), and other related peptides provide a strong foundation for hypothesizing its biological significance. This guide aims to provide a comprehensive overview of the potential roles of VYV, with a focus on its enzymatic inhibition, antioxidant, and anti-inflammatory activities, to facilitate further research and drug development.

Potential Biological Roles and Mechanisms of Action

Based on the activities of structurally related peptides, VYV is hypothesized to have several biological roles:

Angiotensin-Converting Enzyme (ACE) Inhibition

The dipeptide Val-Tyr is a known inhibitor of ACE, a key enzyme in the renin-angiotensin system that regulates blood pressure. Given that the C-terminal sequence of a peptide is crucial for ACE inhibition and peptides containing hydrophobic amino acids like Valine and aromatic residues like Tyrosine at this position show potent inhibitory activity, it is plausible that VYV also acts as an ACE inhibitor.

Potential Mechanism: VYV may competitively bind to the active site of ACE, preventing the conversion of angiotensin I to the vasoconstrictor angiotensin II.

Dipeptidyl Peptidase-IV (DPP-IV) Inhibition

DPP-IV is a serine protease that inactivates incretin (B1656795) hormones like GLP-1, which are crucial for glucose homeostasis. Inhibition of DPP-IV is a therapeutic strategy for type 2 diabetes. Peptides containing proline or alanine (B10760859) at the penultimate position are known DPP-IV inhibitors; however, other peptide sequences have also shown inhibitory activity. The potential for VYV to inhibit DPP-IV warrants investigation.

Potential Mechanism: VYV could interact with the active site of DPP-IV, preventing the degradation of incretins and thereby enhancing insulin (B600854) secretion in a glucose-dependent manner.

Antioxidant Activity

The presence of a tyrosine residue, a known antioxidant amino acid, suggests that VYV may possess free radical scavenging capabilities. This could contribute to cellular protection against oxidative stress.

Potential Mechanism: The phenolic group of the tyrosine residue in VYV can donate a hydrogen atom to neutralize free radicals, thus terminating damaging chain reactions.

Anti-inflammatory Effects

Chronic inflammation is implicated in numerous diseases. Bioactive peptides can exert anti-inflammatory effects by modulating key signaling pathways such as the NF-κB and MAPK pathways. The potential for VYV to mitigate inflammatory responses is an area of interest.

Potential Mechanism: VYV may interfere with pro-inflammatory signaling cascades, potentially by inhibiting the activation of transcription factors like NF-κB or modulating the phosphorylation of MAPK pathway components.

Quantitative Data on Related Peptides

| Peptide | Biological Activity | IC50 Value | Reference |

| Trp-Val | ACE Inhibition | 307.61 µM | [2] |

| Val-Trp | ACE Inhibition | 0.58 µM | [2] |

| Ile-Trp | ACE Inhibition | 0.50 µM | [2] |

| Leu-Trp | ACE Inhibition | 1.11 µM | [2] |

| Phe-Leu-Gln-Pro | DPP-IV Inhibition | 65.3 ± 3.5 µM | [3] |

| Trp-Arg | DPP-IV Inhibition | <45 µM | |

| Trp-Lys | DPP-IV Inhibition | <45 µM | |

| Trp-Leu | DPP-IV Inhibition | <45 µM |

Experimental Protocols

Angiotensin-Converting Enzyme (ACE) Inhibition Assay

This protocol is adapted from established spectrophotometric methods.[4]

Materials:

-

ACE solution (e.g., from rabbit lung)

-

Hippuryl-L-histidyl-L-leucine (HHL) as substrate

-

Borate (B1201080) buffer (pH 8.3)

-

1M HCl

-

Ethyl acetate (B1210297)

-

Deionized water

-

This compound peptide solution

-

UV-Vis Spectrophotometer

Procedure:

-

Prepare a solution of HHL in borate buffer (e.g., 8 mM).

-

Prepare a solution of ACE in borate buffer (e.g., 0.25 U/mL).

-

In a microcentrifuge tube, add 20 µL of the this compound sample solution at various concentrations.

-

Add 10 µL of the ACE solution and 50 µL of the HHL substrate solution.

-

Mix well and incubate at 37°C for 60 minutes.

-

Stop the reaction by adding 62.5 µL of 1M HCl.

-

Extract the hippuric acid formed by adding 375 µL of ethyl acetate and vortexing.

-

Centrifuge to separate the layers and carefully transfer the ethyl acetate layer to a new tube.

-

Evaporate the ethyl acetate in a vacuum oven.

-

Re-dissolve the dried hippuric acid in 1 mL of deionized water.

-

Measure the absorbance at 228 nm.

-

A control (without inhibitor) and a blank (without ACE) should be run in parallel.

-

Calculate the percentage of inhibition and the IC50 value.

Dipeptidyl Peptidase-IV (DPP-IV) Inhibition Assay

This protocol is based on a colorimetric assay using a p-nitroanilide (pNA) substrate.[5]

Materials:

-

DPP-IV enzyme solution

-

Gly-Pro-pNA substrate solution

-

Tris-HCl buffer (pH 8.0)

-

This compound peptide solution

-

96-well microplate

-

Microplate reader

Procedure:

-

In a 96-well microplate, add 25 µL of the this compound sample solution at various concentrations.

-

Add 50 µL of the Gly-Pro-pNA substrate solution (final concentration 0.2 mM).

-

A negative control containing 25 µL of Tris-HCl buffer instead of the sample should be included.

-

Initiate the reaction by adding 50 µL of the DPP-IV enzyme solution (final concentration 0.0025 U/mL).

-

Incubate the plate at 37°C.

-

Measure the absorbance at 405 nm at regular intervals to monitor the release of p-nitroanilide.

-

Calculate the percentage of inhibition and the IC50 value.

Oxygen Radical Absorbance Capacity (ORAC) Assay

This protocol provides a method for assessing antioxidant capacity against peroxyl radicals.[6][7]

Materials:

-

Fluorescein (B123965) sodium salt solution

-

AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride) solution

-

Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) standard solutions

-

Phosphate (B84403) buffer (pH 7.4)

-

This compound peptide solution

-

Black 96-well microplate

-

Fluorescence microplate reader

Procedure:

-

In a black 96-well microplate, add 25 µL of the this compound sample solution, Trolox standards, or phosphate buffer (for blank).

-

Add 150 µL of the fluorescein solution to each well and incubate at 37°C for 15 minutes.

-

Initiate the reaction by adding 25 µL of the AAPH solution to all wells.

-

Immediately place the plate in the fluorescence reader.

-

Measure the fluorescence intensity every minute for at least 60 minutes (excitation at 485 nm, emission at 520 nm).

-

Calculate the area under the curve (AUC) for each sample and standard.

-

Determine the ORAC value of the sample by comparing its net AUC to that of the Trolox standards. Results are expressed as Trolox equivalents (TE).

Cell-Based Anti-inflammatory Assay (NF-κB and MAPK Pathways)

This protocol uses lipopolysaccharide (LPS)-stimulated macrophages to assess anti-inflammatory activity.[8][9]

Materials:

-

RAW 264.7 macrophage cell line

-

DMEM cell culture medium with 10% FBS

-

Lipopolysaccharide (LPS)

-

This compound peptide solution

-

Griess Reagent for nitric oxide (NO) determination

-

ELISA kits for TNF-α and IL-6

-

Reagents for Western blotting (antibodies against p-p65, p65, p-p38, p38, etc.)

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

-

Nitric Oxide Measurement: Collect the cell culture supernatant and measure the NO concentration using the Griess reagent according to the manufacturer's instructions.

-

Cytokine Measurement: Measure the levels of TNF-α and IL-6 in the supernatant using specific ELISA kits.

-

Western Blot Analysis: For pathway analysis, treat cells for a shorter duration (e.g., 30-60 minutes). Lyse the cells and perform Western blotting to analyze the phosphorylation status of key proteins in the NF-κB (p65) and MAPK (p38, ERK, JNK) pathways.

Visualizations

Signaling Pathways

Caption: Potential inhibitory effects of this compound on the Renin-Angiotensin and Incretin pathways.

Caption: Postulated mechanism of this compound's anti-inflammatory action via the NF-κB pathway.

Experimental Workflow

Caption: A generalized experimental workflow for characterizing the bioactivity of this compound.

Conclusion and Future Directions

The tripeptide this compound holds promise as a bioactive metabolite with potential roles in regulating blood pressure, glucose metabolism, and inflammatory responses. While direct evidence of its biological functions is currently limited, the activities of structurally similar peptides provide a strong rationale for further investigation. The experimental protocols and comparative data presented in this guide are intended to serve as a resource for researchers to systematically explore the therapeutic potential of this compound. Future research should focus on obtaining definitive quantitative data for VYV's interaction with ACE, DPP-IV, and other potential targets, as well as elucidating its precise mechanisms of action in relevant cell and animal models. Such studies will be crucial in determining the viability of this compound as a lead compound for the development of novel therapeutics.

References

- 1. This compound | C19H29N3O5 | CID 7015710 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. DSpace [researchrepository.ul.ie]

- 6. benchchem.com [benchchem.com]

- 7. bmglabtech.com [bmglabtech.com]

- 8. Evaluate anti-inflammatory compounds using a multiparametric THP-1 cell-based assay [moleculardevices.com]

- 9. Anti-inflammatory and Antioxidant Activity of Peptides From Ethanol-Soluble Hydrolysates of Sturgeon (Acipenser schrenckii) Cartilage - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Potential Enzymatic Cleavage Sites in Val-Tyr-Val

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the potential enzymatic cleavage sites within the tripeptide Valine-Tyrosine-Valine (Val-Tyr-Val). The information presented herein is intended to assist researchers in predicting peptide stability, designing enzyme-resistant analogues, and developing targeted drug delivery systems.

Introduction

The enzymatic degradation of peptides is a critical factor in their biological activity and therapeutic potential. Understanding the susceptibility of a peptide to cleavage by proteases is fundamental for drug development and proteomics research. This guide focuses on the tripeptide this compound, a sequence containing both hydrophobic aliphatic (Valine) and aromatic (Tyrosine) residues, making it a potential substrate for several classes of proteases.

Potential Cleavage Sites and Relevant Enzymes

The this compound tripeptide has two peptide bonds, each a potential target for enzymatic hydrolysis: the bond between Valine and Tyrosine (Val-Tyr) and the bond between Tyrosine and Valine (Tyr-Val). Several endopeptidases exhibit specificity for the amino acids present in this sequence.

Table 1: Summary of Potential Proteolytic Enzymes and their Specificity for this compound

| Enzyme | Class | Primary Cleavage Specificity | Potential Cleavage Site in this compound | Notes |

| Chymotrypsin (B1334515) | Serine Protease | C-terminus of aromatic amino acids (Tyr, Phe, Trp).[1][2][3] | Val-Tyr | Val | High probability of cleavage after Tyrosine.[2] |

| Pepsin | Aspartic Protease | Broad specificity, preferentially cleaves at hydrophobic and aromatic residues at P1 or P1'.[4][5][6] | Val-Tyr | Val or Val | Tyr -Val | Cleavage is possible at both peptide bonds. Specificity is pH-dependent.[4] |

| Thermolysin | Metalloprotease | Prefers bulky and aromatic residues at the P1' position.[4] | Val | Tyr -Val or Val-Tyr | Val | Cleavage is favored when a hydrophobic or aromatic residue is at the N-terminal side of the scissile bond. |

| VAILase | Serine Protease | Cleaves at the C-terminus of short-chain aliphatic amino acids (Val, Ala, Ile, Leu).[7] | Val -Tyr-|Val or Val -|Tyr-Val | The influence of the adjacent bulky Tyrosine on cleavage at Valine is not definitively established. |

Note: The Schechter and Berger nomenclature is used to describe the positions of amino acids relative to the cleavage site (P2-P1 | P1'-P2').

Detailed Enzymatic Specificities

3.1. Chymotrypsin Chymotrypsin is a well-characterized serine protease that demonstrates high specificity for peptide bonds C-terminal to large aromatic amino acid residues.[1][2][3] The bulky side chain of Tyrosine in the this compound sequence fits well into the hydrophobic S1 binding pocket of chymotrypsin, making the Val-Tyr | Val bond a prime target for hydrolysis.

3.2. Pepsin Pepsin is a digestive aspartic protease with broad specificity, preferentially cleaving peptide bonds involving hydrophobic and aromatic amino acids.[4][5][6] For the this compound peptide, pepsin could potentially cleave at either the Val-Tyr or the Tyr-Val bond. Its activity is optimal in acidic environments (pH 1.5-2.5).[5]

3.3. Thermolysin Thermolysin, a thermostable metalloendopeptidase, preferentially hydrolyzes peptide bonds on the N-terminal side of bulky and aromatic amino acids (P1' position).[4] Therefore, in the this compound sequence, it could cleave the Val | Tyr -Val bond (where Tyr is in the P1' position) or the Val-Tyr | Val bond (where Val is in the P1' position).

3.4. VAILase VAILase is a more recently discovered protease with specificity for short-chain aliphatic amino acids, including Valine.[7] This suggests potential cleavage at either the N-terminal or C-terminal Valine residue in the this compound tripeptide. However, the steric hindrance from the adjacent bulky tyrosine residue might influence the cleavage efficiency.

Experimental Protocols for Cleavage Site Determination

The following is a generalized protocol for the identification of enzymatic cleavage sites in a peptide, such as this compound.

4.1. Enzymatic Digestion of the Peptide

-

Substrate Preparation: Dissolve the this compound peptide in a buffer compatible with the chosen enzyme's optimal activity (e.g., Tris-HCl for chymotrypsin, acidic buffer for pepsin).

-

Enzyme Preparation: Prepare a stock solution of the selected protease (e.g., chymotrypsin, pepsin, thermolysin) in the appropriate buffer.

-

Digestion Reaction:

-

Mix the peptide substrate with the enzyme solution at a specific enzyme-to-substrate ratio (e.g., 1:100 w/w).

-

Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for a defined period. Time-course experiments can be conducted to monitor the progress of the digestion.

-

-

Reaction Termination: Stop the reaction by adding a specific inhibitor, acid (e.g., trifluoroacetic acid - TFA), or by heat inactivation, depending on the enzyme.

4.2. Analysis of Cleavage Products by HPLC-MS

-

Chromatographic Separation:

-

Inject the quenched reaction mixture into a reverse-phase high-performance liquid chromatography (RP-HPLC) system.

-

Use a C18 column suitable for peptide separation.

-

Elute the peptide fragments using a gradient of an organic solvent (e.g., acetonitrile) in water, both containing an ion-pairing agent like TFA (e.g., 0.1% TFA).[8][9][10]

-

-

Mass Spectrometry Analysis:

-

Couple the HPLC eluent to a mass spectrometer (e.g., ESI-MS).

-

Acquire mass spectra of the eluting peaks to determine the molecular weights of the parent peptide and its cleavage fragments.

-

Perform tandem mass spectrometry (MS/MS) on the fragment ions to confirm their amino acid sequences.

-

4.3. Data Analysis

-

Identify the cleavage site by comparing the masses and sequences of the observed fragments with the original this compound sequence. For example, if cleavage occurs at the Val-Tyr bond, fragments corresponding to Val and Tyr-Val would be detected.

Visualizations

5.1. Potential Cleavage Pathways

Caption: Potential cleavage sites in this compound by different proteases.

5.2. Experimental Workflow for Cleavage Site Analysis

Caption: Workflow for identifying enzymatic cleavage sites in a peptide.

Conclusion

The tripeptide this compound is susceptible to cleavage by several common proteases, with chymotrypsin being a highly probable candidate for cleaving the Val-Tyr bond. Pepsin and thermolysin also present as potential enzymes that could hydrolyze either of the peptide bonds within this sequence. The provided experimental workflow offers a robust methodology for empirically determining the precise cleavage sites and the relative efficiency of different proteases. This knowledge is invaluable for the rational design of peptide-based therapeutics with enhanced stability and for the interpretation of proteomic data.

References

- 1. m.youtube.com [m.youtube.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. The Catalytic Mechanism of Chymotrypsin & Measuring Activity – BIOC*2580: Introduction to Biochemistry [ecampusontario.pressbooks.pub]

- 4. Expasy PeptideCutter tool: available enzymes [web.expasy.org]

- 5. researchgate.net [researchgate.net]

- 6. Accessing the Reproducibility and Specificity of Pepsin and other Aspartic Proteases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Probing the Proteomics Dark Regions by VAILase Cleavage at Aliphatic Amino Acids [pubmed.ncbi.nlm.nih.gov]

- 8. peptide.com [peptide.com]

- 9. chemcoplus.co.jp [chemcoplus.co.jp]

- 10. hplc.eu [hplc.eu]

Val-Tyr-Val solubility in different research solvents

An In-depth Technical Guide to the Solubility of Val-Tyr-Val in Research Solvents

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility characteristics of the tripeptide this compound (VYV). The information is tailored for researchers in drug development and peptide chemistry, offering insights into appropriate solvent selection and methodologies for solubility determination.

Core Concepts in Peptide Solubility

The solubility of a peptide is fundamentally dictated by its amino acid sequence and structure. Key factors include the hydrophobicity of the amino acid side chains, the overall charge of the peptide, and its potential to form secondary structures or aggregates.

This compound is a tripeptide with the sequence L-valyl-L-tyrosyl-L-valine.[1] Its structure includes two hydrophobic valine residues and a tyrosine residue, which contains a large aromatic ring and a polar hydroxyl group.[2] This combination of hydrophobic and polar features results in nuanced solubility behavior. The hydrophobic nature of valine can influence its interaction with biological membranes.[3]

Qualitative Solubility of this compound

One source indicates that this compound is slightly soluble in methanol.[4][5] For peptides with a neutral overall charge, which is the case for this compound at neutral pH, organic solvents are often required for solubilization.[6]

General Solubility Profile:

Based on the amino acid composition, the following trends can be anticipated:

-

Water: Likely to have low solubility. The hydrophobic character of the two valine residues and the tyrosine side chain will likely dominate.

-

Organic Solvents (DMSO, DMF, Acetonitrile, Alcohols): Higher solubility is expected in these solvents.[6][7][8][9] Dimethyl sulfoxide (B87167) (DMSO) is a powerful solvent for a wide range of organic compounds, including many peptides.[10]

-

Acidic/Basic Aqueous Solutions: Adjusting the pH can sometimes improve solubility by protonating or deprotonating ionizable groups. For this compound, the N-terminal amine and C-terminal carboxyl groups, as well as the hydroxyl group of tyrosine, can be ionized. Adding a small amount of acid (like acetic acid or TFA) or base (like ammonium (B1175870) hydroxide) can aid dissolution.[6]

Experimental Protocols for Determining Peptide Solubility

A systematic approach is recommended to determine the optimal solvent for this compound. It is crucial to test the solubility of a small aliquot of the peptide before attempting to dissolve the entire sample.[6]

Recommended Protocol:

-

Initial Test in Water:

-

pH Adjustment:

-

If the peptide is insoluble in water, try adding a small amount of a volatile acid or base.

-

For a peptide like this compound, which is neutral, adding a small amount of 10-30% acetic acid or a dilute ammonium hydroxide (B78521) solution might improve solubility.[7][8] After dissolution, the solution can be diluted with water.

-

-

Organic Solvents:

-

If the peptide remains insoluble, organic solvents should be tested.[6]

-

Start with solvents like DMSO, DMF, acetonitrile, or methanol.[7][8] It is often effective to dissolve the peptide in a small volume of a strong organic solvent like DMSO first and then slowly dilute it with the desired aqueous buffer.[7]

-

-

Lyophilization and Solvent Exchange:

-

If an initial solvent proves incompatible with the intended experiment, the peptide can often be recovered by lyophilization, provided the solvent is volatile.

-

Data Summary

While specific quantitative data is scarce, the following table summarizes the expected solubility of this compound based on its chemical properties and general peptide solubility guidelines.

| Solvent | Expected Solubility | Remarks |

| Water | Low | The hydrophobic nature of the two valine residues and the tyrosine aromatic ring limits aqueous solubility. |

| Methanol | Slightly Soluble[4][5] | A polar organic solvent that can interact with the peptide backbone and side chains. |

| DMSO (Dimethyl Sulfoxide) | Likely Soluble | A strong, polar aprotic solvent capable of dissolving many hydrophobic peptides.[10] |

| DMF (Dimethylformamide) | Likely Soluble | Another polar aprotic solvent commonly used for peptide dissolution. |

| Acetonitrile | Likely Soluble | Often used in reversed-phase HPLC for peptides, suggesting it can solubilize this compound. |

Visualizations

Experimental Workflow for Peptide Solubility Determination

Caption: A flowchart illustrating the systematic approach to determining the solubility of a peptide like this compound.

Potential Biological Context: TOR Signaling Pathway

While this compound is not a primary focus in signaling research, its constituent amino acid, valine, is known to be involved in fundamental cellular processes like protein synthesis, which is regulated by the Target of Rapamycin (TOR) signaling pathway.[11]

Caption: A diagram showing the role of amino acids as inputs for the TOR signaling pathway, which regulates key cellular processes.

References

- 1. This compound | C19H29N3O5 | CID 7015710 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Amino acid - Wikipedia [en.wikipedia.org]

- 3. CAS 17355-22-5: L-Valyl-L-tyrosyl-L-valine | CymitQuimica [cymitquimica.com]

- 4. This compound | 17355-22-5 [chemicalbook.com]

- 5. Cas 17355-22-5,this compound | lookchem [lookchem.com]

- 6. biobasic.com [biobasic.com]

- 7. genscript.com [genscript.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. ptacts.uspto.gov [ptacts.uspto.gov]

- 11. Dietary valine improved growth, immunity, enzymatic activities and expression of TOR signaling cascade genes in rainbow trout, Oncorhynchus mykiss fingerlings - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Properties of Val-Tyr-Val Peptide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tripeptide Val-Tyr-Val, composed of two valine residues flanking a central tyrosine residue, is a subject of interest in biochemical and pharmaceutical research. Its potential biological activities, including its role as a metabolite and its possible function as an Angiotensin-Converting Enzyme (ACE) inhibitor, necessitate a thorough understanding of its structural and physicochemical properties.[1] Spectroscopic analysis is a cornerstone of this characterization, providing detailed insights into the peptide's electronic structure, conformation, and behavior in solution. This technical guide offers a comprehensive overview of the key spectroscopic properties of this compound, complete with expected quantitative data, detailed experimental protocols, and visualizations to aid in research and development.

UV-Visible Absorption Spectroscopy

The ultraviolet-visible absorption spectrum of this compound is primarily dictated by the phenolic side chain of the central tyrosine residue. The peptide bonds also contribute to absorption in the far-UV region.

Expected Quantitative Data

The absorption spectrum of this compound is expected to show characteristic peaks originating from the π → π* transitions of the tyrosine aromatic ring.

| Chromophore | λmax (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) |

| Tyrosine Side Chain | ~274 | ~1400 |

| Tyrosine Side Chain | ~224 | Higher than 274 nm peak |

| Tyrosine Side Chain | ~193 | Highest intensity |

| Peptide Bond | ~190-220 | ~100 |

Table 1: Representative UV-Visible absorption data for the this compound peptide in aqueous solution. The values are based on the known absorption of L-tyrosine and typical peptide bond contributions.[2][3][4]

Experimental Protocol: UV-Visible Spectroscopy

A standard protocol for obtaining the UV-Vis absorption spectrum of this compound is as follows:

-

Sample Preparation: Prepare a stock solution of this compound in a suitable buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7.4). The concentration should be carefully determined for accurate molar extinction coefficient calculation. A typical concentration range is 0.1-1 mg/mL.

-

Instrumentation: Use a dual-beam UV-Visible spectrophotometer.

-

Blanking: Use the same buffer as the solvent for the peptide solution to zero the instrument.

-

Data Acquisition:

-

Scan the sample over a wavelength range of 190-400 nm.

-

Use a quartz cuvette with a 1 cm path length.

-

Set the data interval to 1 nm.

-

-

Data Analysis: Convert the measured absorbance to molar extinction coefficient using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient, c is the molar concentration, and l is the path length.

Fluorescence Spectroscopy

The intrinsic fluorescence of this compound is also due to the tyrosine residue. Fluorescence spectroscopy is highly sensitive to the local environment of the chromophore and can provide information on conformational changes.

Expected Quantitative Data

| Parameter | Wavelength (nm) |

| Excitation Maximum (λex) | ~274 |

| Emission Maximum (λem) | ~304 |

Table 2: Representative fluorescence data for the this compound peptide in aqueous solution. Values are based on the known fluorescence of L-tyrosine.[5][6][7]

Experimental Protocol: Fluorescence Spectroscopy

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4). The absorbance of the solution at the excitation wavelength should be below 0.1 to avoid inner filter effects.

-

Instrumentation: Use a spectrofluorometer.

-

Data Acquisition:

-

To determine the emission spectrum, set the excitation wavelength to 274 nm and scan the emission from 285 nm to 450 nm.

-

To determine the excitation spectrum, set the emission wavelength to 304 nm and scan the excitation from 200 nm to 290 nm.

-

Use a quartz cuvette with a 1 cm path length.

-

-

Data Correction: Correct the spectra for instrument-specific variations in lamp intensity and detector response.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a powerful technique for studying the secondary structure of peptides in solution. For a short peptide like this compound, a random coil conformation is generally expected in aqueous solution.

Expected Quantitative Data

| Conformation | Wavelength (nm) | Mean Residue Ellipticity [θ] (deg·cm²·dmol⁻¹) |

| Random Coil | ~198 | Strong Negative Band |

| Random Coil | ~218 | Weak Positive Band (in some cases) |

Table 3: Representative Circular Dichroism data for a random coil conformation expected for this compound in aqueous solution.[8][9][10]

Experimental Protocol: Circular Dichroism Spectroscopy

-

Sample Preparation: Dissolve the peptide in a CD-compatible buffer (e.g., 10 mM phosphate buffer, pH 7.4) to a concentration of approximately 0.1-0.2 mg/mL. The buffer should have low absorbance in the far-UV region.

-

Instrumentation: Use a CD spectropolarimeter.

-

Data Acquisition:

-

Scan the sample in the far-UV region (typically 190-260 nm).

-

Use a quartz cuvette with a short path length (e.g., 0.1 cm).

-

Maintain a constant temperature using a Peltier temperature controller.

-

-

Data Processing:

-

Subtract the buffer baseline spectrum from the sample spectrum.

-

Convert the raw data (ellipticity in millidegrees) to mean residue ellipticity using the formula: [θ] = (θ * 100) / (c * n * l), where θ is the observed ellipticity, c is the molar concentration, n is the number of amino acid residues (3 for this compound), and l is the path length in cm.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of each atom in the peptide, allowing for the determination of its three-dimensional structure and dynamics.

Expected Quantitative Data

The following tables provide estimated ¹H and ¹³C chemical shifts for this compound based on the known shifts of the constituent amino acids.

¹H NMR Chemical Shifts (ppm) relative to DSS

| Residue | Hα | Hβ | Other |

| Val (N-term) | ~4.1 | ~2.2 | Hγ: ~0.9, ~1.0 (CH₃) |

| Tyr | ~4.5 | ~3.0, ~3.1 | Hδ: ~7.1 (aromatic), Hε: ~6.8 (aromatic) |

| Val (C-term) | ~4.2 | ~2.2 | Hγ: ~0.9, ~1.0 (CH₃) |

Table 4: Estimated ¹H NMR chemical shifts for this compound in D₂O.[11][12][13][14]

¹³C NMR Chemical Shifts (ppm)

| Residue | Cα | Cβ | Other |

| Val (N-term) | ~60 | ~31 | Cγ: ~19, ~20 (CH₃) |

| Tyr | ~56 | ~38 | Cγ: ~128, Cδ: ~131, Cε: ~116, Cζ: ~156 (aromatic) |

| Val (C-term) | ~61 | ~31 | Cγ: ~19, ~20 (CH₃) |

Table 5: Estimated ¹³C NMR chemical shifts for this compound in D₂O.[11][15][16][17][18][19]

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve the peptide in a suitable deuterated solvent (e.g., D₂O or H₂O/D₂O 9:1) to a concentration of 1-5 mM. Add a known amount of a reference standard (e.g., DSS or TSP).

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 500 MHz or higher).

-

Data Acquisition:

-

Acquire a 1D ¹H spectrum.

-

Acquire 2D spectra such as COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), and NOESY (Nuclear Overhauser Effect Spectroscopy) for resonance assignment and structural analysis.

-

Acquire ¹³C spectra, often through 2D heteronuclear experiments like HSQC (Heteronuclear Single Quantum Coherence).

-

-

Data Processing and Analysis: Process the spectra using appropriate software. Assign the resonances to specific protons and carbons in the peptide sequence. Use NOE constraints to calculate the three-dimensional structure.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the vibrational modes of the peptide backbone and side chains, which is sensitive to secondary structure.

Expected Quantitative Data

| Band | Wavenumber (cm⁻¹) | Vibrational Mode |

| Amide I | ~1640-1660 | C=O stretching (sensitive to secondary structure) |

| Amide II | ~1510-1560 | N-H bending and C-N stretching |

Table 6: Expected FTIR absorption bands for the amide groups in this compound, indicative of a predominantly random coil structure.[20][21][22][23][24]

Experimental Protocol: FTIR Spectroscopy

-

Sample Preparation: The peptide can be analyzed as a solid (e.g., in a KBr pellet) or in solution (e.g., in D₂O to avoid interference from the H₂O bending vibration in the Amide I region).

-

Instrumentation: Use an FTIR spectrometer.

-

Data Acquisition:

-

Collect a background spectrum (e.g., of the KBr pellet or the solvent).

-

Collect the sample spectrum.

-

Typically, multiple scans are averaged to improve the signal-to-noise ratio.

-

-

Data Analysis: Subtract the background spectrum from the sample spectrum. The Amide I band is often analyzed using deconvolution or second-derivative analysis to resolve overlapping components corresponding to different secondary structures.

Mass Spectrometry

Mass spectrometry is a crucial technique for confirming the molecular weight and amino acid sequence of the peptide.

Expected Quantitative Data

| Parameter | Value |

| Monoisotopic Mass | 379.2107 g/mol |

| Average Mass | 379.45 g/mol |

| Major Fragmentation Ions (MS/MS) | b₂, y₁, b₁, y₂ ions |

Table 7: Expected mass spectrometry data for this compound.

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: Dissolve the peptide in a suitable solvent compatible with the ionization technique (e.g., water/acetonitrile with 0.1% formic acid for electrospray ionization).

-

Instrumentation: Use a mass spectrometer, such as one equipped with Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

-

Data Acquisition:

-

Acquire a full scan mass spectrum to determine the molecular weight of the peptide.

-

Perform tandem mass spectrometry (MS/MS) on the parent ion to obtain fragment ions for sequence confirmation.

-

-

Data Analysis: Analyze the fragmentation pattern to confirm the amino acid sequence. The major fragment ions are typically b- and y-ions, which result from cleavage of the peptide bonds.[25][26]

Biological Context: ACE Inhibition and the Renin-Angiotensin-Aldosterone System

Peptides similar to this compound have been shown to exhibit Angiotensin-Converting Enzyme (ACE) inhibitory activity. ACE is a key enzyme in the Renin-Angiotensin-Aldosterone System (RAAS), which regulates blood pressure.[27][28][29][30][31]

Signaling Pathway: Renin-Angiotensin-Aldosterone System (RAAS)

The RAAS is a cascade of hormonal and enzymatic reactions that plays a central role in blood pressure regulation.[27][29][31]

Mechanism of ACE Inhibition by this compound

This compound can act as a competitive inhibitor of ACE, preventing the conversion of Angiotensin I to the potent vasoconstrictor Angiotensin II.[32][33][34][35][36]

Conclusion

This technical guide provides a foundational understanding of the spectroscopic properties of the this compound peptide. While the presented quantitative data are based on the well-established properties of its constituent amino acids and general peptide characteristics, they offer a reliable starting point for experimental design and data interpretation. The detailed protocols and workflow diagrams serve as practical resources for researchers. Furthermore, the elucidation of its potential role in the Renin-Angiotensin-Aldosterone System provides a biological context for its significance. Further empirical studies are encouraged to refine the specific spectroscopic parameters for this promising tripeptide.

References

- 1. researchgate.net [researchgate.net]

- 2. iosrjournals.org [iosrjournals.org]

- 3. PhotochemCAD | L-Tyrosine [photochemcad.com]

- 4. d-nb.info [d-nb.info]

- 5. omlc.org [omlc.org]

- 6. asdlib.org [asdlib.org]

- 7. atlantis-press.com [atlantis-press.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. L-Valine | C5H11NO2 | CID 6287 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. bmse000051 L-Tyrosine at BMRB [bmrb.io]

- 13. researchgate.net [researchgate.net]

- 14. hmdb.ca [hmdb.ca]

- 15. L-Tyrosine | C9H11NO3 | CID 6057 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. bmse000052 L-Valine at BMRB [bmrb.io]

- 17. researchgate.net [researchgate.net]

- 18. L-Valine(72-18-4) 13C NMR spectrum [chemicalbook.com]

- 19. spectrabase.com [spectrabase.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. FT-IR Spectroscopic Analysis of the Secondary Structures Present during the Desiccation Induced Aggregation of Elastin-Like Polypeptide on Silica - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Determination of Secondary Structure in Proteins by FTIR Spectroscopy - JenaLib [jenalib.leibniz-fli.de]

- 25. researchgate.net [researchgate.net]

- 26. research.cbc.osu.edu [research.cbc.osu.edu]

- 27. CV Physiology | Renin-Angiotensin-Aldosterone System [cvphysiology.com]

- 28. Physiology, Renin Angiotensin System - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 29. Renin–angiotensin system - Wikipedia [en.wikipedia.org]

- 30. ahajournals.org [ahajournals.org]

- 31. my.clevelandclinic.org [my.clevelandclinic.org]

- 32. Investigation on the characteristics and mechanisms of ACE inhibitory peptides by a thorough analysis of all 8000 tripeptides via binding free energy calculation - PMC [pmc.ncbi.nlm.nih.gov]

- 33. Inhibitory mechanism of angiotensin-converting enzyme inhibitory peptides from black tea - PMC [pmc.ncbi.nlm.nih.gov]

- 34. researchgate.net [researchgate.net]

- 35. Frontiers | Formation and inhibition mechanism of novel angiotensin I converting enzyme inhibitory peptides from Chouguiyu [frontiersin.org]

- 36. frontiersin.org [frontiersin.org]

In Silico Prediction of Val-Tyr-Val Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tripeptide Val-Tyr-Val (VYV) is a molecule of interest in the fields of biochemistry and pharmacology.[1][2][3] Composed of the amino acids valine, tyrosine, and valine, its sequence imparts specific physicochemical properties that are predicted to result in a range of biological activities.[4][5] This technical guide provides an in-depth overview of the in silico methods used to predict the bioactivity of VYV, with a primary focus on its potential as an Angiotensin-Converting Enzyme (ACE) inhibitor. Additionally, we explore its predicted antioxidant and anti-inflammatory properties. This document details the methodologies for in silico prediction, protocols for experimental validation, and summarizes the available quantitative data.

Predicted Bioactivities and Quantitative Data

The primary bioactivity associated with this compound and its constituent dipeptide, Val-Tyr, is the inhibition of Angiotensin-Converting Enzyme (ACE), a key enzyme in the regulation of blood pressure.[6][7] The presence of a tyrosine residue also suggests potential antioxidant activity, as phenolic side chains can act as free radical scavengers.[8][9] Furthermore, the modulation of enzymes involved in inflammation, such as cyclooxygenases (COX) and lipoxygenases (LOX), is another area of predicted bioactivity for small peptides.

The following tables summarize the predicted and experimentally determined quantitative data for the bioactivity of this compound and related peptides. It is important to note that while in silico methods provide valuable predictions, experimental validation is crucial.

| Peptide | Predicted Bioactivity | In Silico Method | Predicted IC50 / Binding Energy | Reference Target |

| This compound | ACE Inhibition | Molecular Docking | -7.8 to -8.6 kcal/mol (Estimated for similar dipeptides) | Angiotensin-Converting Enzyme (ACE) |

| This compound | Antioxidant | QSAR | High Activity Potential (Based on Tyr presence) | DPPH Radical, ABTS Radical |

| This compound | Anti-inflammatory | Molecular Docking | Favorable binding to COX-2/5-LOX (Predicted) | Cyclooxygenase-2 (COX-2), 5-Lipoxygenase (5-LOX) |

| Peptide | Experimental Bioactivity | Assay | Experimental IC50 |

| Val-Tyr | ACE Inhibition | In vitro ACE Assay | Lower than Losartan (IC50: 17.13-146 µM)[10] |

| This compound | ACE Inhibition | Not available in searched literature | Not available in searched literature |

| This compound | Antioxidant Activity | DPPH/FRAP/ORAC | Not available in searched literature |

| This compound | Anti-inflammatory Activity | NO/COX/LOX Inhibition | Not available in searched literature |

In Silico Prediction Methodologies

Quantitative Structure-Activity Relationship (QSAR)

QSAR models are mathematical relationships between the structural properties of a series of compounds and their biological activity.[1][11][12] For peptides like VYV, these models can predict bioactivity based on the physicochemical properties of the constituent amino acids.

Protocol for QSAR Modeling of VYV Bioactivity:

-

Data Set Collection : A dataset of peptides with experimentally determined bioactivity (e.g., ACE inhibition IC50 values) is compiled.[13]

-

Molecular Descriptor Calculation : Numerical descriptors representing the physicochemical properties of the amino acids in the peptides are calculated. For a tripeptide like VYV, these can include:

-

Constitutional Descriptors : Molecular weight, number of specific atom types.

-

Topological Descriptors : Describing the connectivity of atoms.

-

Quantum Chemical Descriptors : Derived from quantum mechanical calculations (e.g., HOMO/LUMO energies).

-

Amino Acid Specific Descriptors : Such as z-scales (describing hydrophobicity, steric properties, and electronic properties) and VHSE-scales (hydrophobic, steric, and electronic properties based on principal component analysis of amino acid properties).[14]

-

-

Model Development : A statistical method, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Support Vector Machines (SVM), is used to build a mathematical model that correlates the descriptors with the biological activity.[15][16]

-

Model Validation : The predictive power of the QSAR model is assessed using internal (e.g., cross-validation) and external validation (using a separate test set of peptides).[15]

-

Prediction for VYV : The validated QSAR model is then used to predict the bioactivity of this compound based on its calculated molecular descriptors.

References

- 1. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, Cyclooxygenases Inhibition Activities and Interactions with BSA of N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | 17355-22-5 [chemicalbook.com]

- 4. This compound - 17355-22-5 | VulcanChem [vulcanchem.com]

- 5. This compound | C19H29N3O5 | CID 7015710 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Considerations for Docking of Selective Angiotensin-Converting Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. The ferric reducing ability of plasma (FRAP) as a measure of "antioxidant power": the FRAP assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Toward a molecular dynamics force field for simulations of 40% trifluoroethanol-water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. In vitro evaluation of the antioxidant potential, phenolic and flavonoid contents of the stem bark ethanol extract of Anogeissus leiocarpus - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis, molecular docking, and in vitro activity of a novel angiotensin-converting enzyme 2 inhibitor, LMS1007: a potential molecule in Covid-19 and cancer treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. dergipark.org.tr [dergipark.org.tr]

- 15. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. biorxiv.org [biorxiv.org]

The Discovery of Val-Tyr-Val in Natural Sources: A Technical Guide

Disclaimer: The tripeptide Val-Tyr-Val has not been definitively isolated and identified from a specific natural source in published scientific literature to date. It is, however, commercially available as a synthetic peptide. This technical guide presents a hypothetical scenario for its discovery from a plausible natural protein precursor, utilizing established methodologies in the field of proteomics and peptidomics. This document is intended for researchers, scientists, and drug development professionals to illustrate the experimental workflow and analytical processes involved in the discovery of novel bioactive peptides.

Introduction

Bioactive peptides are short amino acid sequences encrypted within larger proteins that can exert physiological effects in the body. The discovery of novel bioactive peptides from natural sources is a burgeoning area of research with significant implications for drug development and functional food formulation. This guide outlines a hypothetical discovery of the tripeptide this compound (VYV), a molecule of interest due to the bioactive potential often associated with peptides containing aromatic and hydrophobic residues.

While the natural occurrence of this compound is not yet documented, its constituent amino acids (Valine and Tyrosine) are known to contribute to various bioactivities, including antioxidant and antihypertensive effects. This guide will use bovine beta-casein, a major milk protein, as a hypothetical precursor protein containing a plausible sequence from which this compound could be enzymatically released.

Hypothetical Natural Source and Precursor Protein

For the purpose of this guide, we will hypothesize that this compound is derived from bovine beta-casein (Bos taurus), a protein abundant in cow's milk. While the exact sequence "this compound" is not present, we will consider a closely related sequence as a hypothetical precursor that could yield VYV through specific enzymatic cleavage. This illustrates a common scenario in peptide discovery where related sequences are identified.

Table 1: Hypothetical Precursor Protein Information

| Parameter | Description |

| Protein Name | Beta-casein |

| Organism | Bos taurus (Cow) |

| Source | Milk |

| UniProt Accession | P02666 |

| Hypothetical Precursor Sequence | ...-Ala-This compound -Pro-... |

Experimental Protocols

The following sections detail the hypothetical experimental workflow for the isolation, identification, and characterization of this compound from bovine beta-casein.

Protein Extraction and Purification

Objective: To isolate total casein from bovine milk.

Methodology:

-

Milk Defatting: Raw bovine milk is centrifuged at 4,000 x g for 30 minutes at 4°C to separate the cream layer. The skim milk is collected.

-

Casein Precipitation: The skim milk is acidified to pH 4.6 using 1M HCl with gentle stirring at room temperature. This causes the casein proteins to precipitate.

-

Washing: The precipitated casein is collected by centrifugation at 10,000 x g for 15 minutes at 4°C. The pellet is washed three times with distilled water adjusted to pH 4.6.

-

Lyophilization: The final casein pellet is resuspended in a minimal amount of distilled water, neutralized to pH 7.0 with 1M NaOH, and lyophilized to obtain a dry powder.

Enzymatic Hydrolysis

Objective: To enzymatically digest the purified casein to release putative bioactive peptides, including this compound.

Methodology:

-

Enzyme Selection: A combination of food-grade proteases, such as Alcalase and Flavourzyme, is used to achieve broad-spectrum hydrolysis.

-

Hydrolysis Conditions: The lyophilized casein is dissolved in phosphate (B84403) buffer (pH 8.0) to a concentration of 5% (w/v). Alcalase is added at an enzyme-to-substrate ratio of 1:100 (w/w). The mixture is incubated at 50°C for 2 hours with constant stirring.

-

Sequential Digestion: The pH is then adjusted to 7.0, and Flavourzyme is added at a 1:100 (w/w) ratio. The incubation continues for an additional 4 hours at 50°C.

-

Enzyme Inactivation: The reaction is terminated by heating the hydrolysate to 95°C for 15 minutes.

-

Centrifugation: The hydrolysate is centrifuged at 12,000 x g for 20 minutes to remove any undigested protein. The supernatant containing the peptide mixture is collected.